3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine, are generally synthesized via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of compounds like pyridalyl, which are similar to 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is a colourless liquid . It is stored at room temperature in a well-ventilated place with the container kept tightly closed .Scientific Research Applications
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
Research led by Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block similar to 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine for preparing trifluoromethyl-substituted aminopyrroles. This was achieved using a 2H-azirine ring expansion strategy, showcasing the compound's utility in complex heterocyclic synthesis (Khlebnikov et al., 2018).
Heterocyclic Synthesis
Martins (2002) demonstrated the use of similar compounds in synthesizing a series of bromo-substituted heterocycles, highlighting their relevance in the field of heterocyclic chemistry. These compounds play a crucial role in creating diverse chemical structures (Martins, 2002).
Synthesis of Natural Alkaloid Variolin B
Baeza et al. (2010) utilized a derivative of 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine in synthesizing variolin B, a natural alkaloid. This showcases its applicability in the synthesis of complex natural products, where precise molecular transformations are essential (Baeza et al., 2010).
Spectroscopic and Antimicrobial Studies
The compound has been the subject of spectroscopic studies by Vural and Kara (2017), including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, its antimicrobial properties have been investigated, highlighting its potential in medicinal chemistry (Vural & Kara, 2017).
Conversion into 2-(Bromomethyl)pyrrolidines
Tehrani et al. (2000) explored the transformation of methoxypiperidines into 2-(bromomethyl)pyrrolidines using a compound structurally related to 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine. This reaction is significant in the field of organic synthesis, offering pathways to new chemical entities (Tehrani et al., 2000).
Preparation of Pyridine Derivatives
The compound also finds application in the preparation of various pyridine derivatives, as demonstrated by Horikawa et al. (2001). This research showcases its role in synthesizing key intermediates for more complex chemical structures (Horikawa et al., 2001).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . In case of contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If skin irritation persists, medical advice should be sought . If inhaled, the victim should be moved to fresh air . If not breathing, artificial respiration should be given .
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJANZXEVWKZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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